molecular formula C14H21NO4 B2393277 Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate CAS No. 2408971-24-2

Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate

Cat. No.: B2393277
CAS No.: 2408971-24-2
M. Wt: 267.325
InChI Key: IUNIRIQUHZIONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.33 g/mol. This compound is characterized by its complex structure, which includes a tert-butyl group, an azetidine ring, and a methoxy group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of an appropriate azetidine derivative with a protected alkyne under controlled conditions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism by which tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate is similar to other compounds with azetidine rings and protected alkyne groups. Some similar compounds include:

  • Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate

  • Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate

  • Tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

These compounds share similar structural features but may differ in their functional groups and applications

Properties

IUPAC Name

tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-6-7-11(12(16)18-5)10-8-15(9-10)13(17)19-14(2,3)4/h1,10-11H,7-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNIRIQUHZIONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.